3-[(6-Ethylpyrimidin-4-yl)amino]propan-1-ol
Overview
Description
3-[(6-Ethylpyrimidin-4-yl)amino]propan-1-ol, or 3-EPA, is a synthetic compound with a wide range of scientific applications. It is used in various biochemical and physiological experiments and has been found to have a number of advantages and limitations. Additionally, the advantages and limitations of 3-EPA for lab experiments will be explored, and potential future directions will be discussed.
Scientific Research Applications
Complex Formation with Metal Ions : 3-[(6-Ethylpyrimidin-4-yl)amino]propan-1-ol and its derivatives exhibit intriguing coordination chemistry, particularly in the formation of complexes with copper (II) ions. These complexes have been synthesized and characterized, displaying diverse structural motifs and coordination environments around the metal ions. Theoretical studies highlighted the role of arm length and inter- and intramolecular interactions in complex formation, with implications for understanding molecular recognition and self-assembly processes in coordination chemistry (Keypour et al., 2015).
Molecular Interaction Studies : The structural and electronic properties of molecules containing the 3-[(6-Ethylpyrimidin-4-yl)amino]propan-1-ol moiety have been a subject of interest. Studies have revealed different ring conformations, polarized electronic structures, and unique hydrogen-bonded assemblies in molecules derived from this compound, contributing to the understanding of molecular interactions and crystal engineering (Acosta et al., 2013).
Synthesis of Novel Molecules : The molecule has been utilized as a building block in the synthesis of a variety of novel molecules with potential biological activities. This includes the synthesis of pyrazolopyrimidines derivatives with potential anticancer and anti-5-lipoxygenase properties, showcasing the versatility of this compound in facilitating the development of new therapeutics (Rahmouni et al., 2016).
Antimicrobial and DNA Cleavage Activity : Derivatives of 3-[(6-Ethylpyrimidin-4-yl)amino]propan-1-ol have been employed in the synthesis of mononuclear Ni(II) complexes with Schiff base ligands. These complexes have been investigated for their antimicrobial effects and DNA cleavage activity, indicating the potential for applications in the fields of medicinal chemistry and biochemistry (Keypour et al., 2017).
properties
IUPAC Name |
3-[(6-ethylpyrimidin-4-yl)amino]propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-2-8-6-9(12-7-11-8)10-4-3-5-13/h6-7,13H,2-5H2,1H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMVLIABWFPLNAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)NCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(6-Ethylpyrimidin-4-yl)amino]propan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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